molecular formula C17H14ClNOS B11141898 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11141898
M. Wt: 315.8 g/mol
InChI Key: SIVMGFPBZCEAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes a benzothiophene core, a carboxamide group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The chlorination of the phenyl ring is usually achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The carboxamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the benzothiophene carboxylic acid and the 3,4-dimethylphenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiophenes with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the benzothiophene core and the chlorinated phenyl ring.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological targets, while the benzothiophene core may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, chlorinated phenyl ring, and carboxamide group. This combination imparts specific chemical and physical properties that may not be present in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNOS/c1-10-7-8-12(9-11(10)2)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3,(H,19,20)

InChI Key

SIVMGFPBZCEAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.